molecular formula C5H12ClNO2S B7964234 D-methionine hydrochloride CAS No. 84228-57-9

D-methionine hydrochloride

Cat. No. B7964234
CAS RN: 84228-57-9
M. Wt: 185.67 g/mol
InChI Key: OSUIUMQSEFFIKM-PGMHMLKASA-N
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Description

D-methionine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-methionine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-methionine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Optically Active Homocysteine

    D-Methionine hydrochloride can be used in the synthesis of D-Homocysteine starting from D-Methionine via an intermediate (Shiraiwa, Nakagawa, & Kanemoto, 2000).

  • Radioprotection Mechanisms

    It has been found that D-methionine can protect against radiation-induced DNA damage, potentially by hydroxyl radical scavenging. This suggests a stereospecific radioprotective mechanism at a level other than the DNA level (Yogo et al., 2020).

  • Lactational Performance in Dairy Cows

    Different forms of methionine, including D-methionine hydrochloride, are used to improve lactational performance in dairy cows (Rulquin, Graulet, Delaby, & Robert, 2006).

  • Optical Resolution in Pharmaceutical Chemistry

    D-Methionine hydrochloride plays a role in the optical resolution of DL-Methionine hydrochloride into D- and L-Methionine hydrochloride (Shiraiwa, Miyazaki, Watanabe, & Kurokawa, 1997).

  • Study of Methionine Uptake in Cells

    D-methionine is used in research to study the uptake of methionine in live cells, contributing to our understanding of metabolic processes at the cellular level (Spratt et al., 2022).

  • Methionine Deficiency and Hepatic Injury

    Research has shown that methionine deficiency, including a lack of D-methionine, can lead to hepatic injury, highlighting its importance in liver health and function (Oz, Chen, & Neuman, 2008).

  • Otoprotection Against Cisplatin Ototoxicity

    D-methionine has been studied for its protective effects against the ototoxicity caused by cisplatin, a chemotherapy drug. It appears to protect cochlear oxidative state and prevent hearing loss (Campbell, Meech, Rybak, & Hughes, 2003).

  • Protection Against Acoustic Trauma

    Studies show that D-methionine can protect against acoustic trauma, suggesting its potential in treating or preventing hearing loss (Alagic, Goiny, & Canlon, 2011).

properties

IUPAC Name

(2R)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUIUMQSEFFIKM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433111
Record name D-Methionine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-methionine hydrochloride

CAS RN

84228-57-9
Record name D-Methionine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3 g of D-methionine hydrochloride, 50 ml of propionic acid, 0.48 g of DL-methionine (0.2 mole per mole of D-methionine hydrochloride) and 0.16 ml of benzaldehyde (0.1 mole per mole of D-methionine hydrochloride) was stirred at 100° C. for 2 hours. After the reaction, 0.34 g of 35% hydrochloric acid was added to the mixture, and said mixture was ice-cooled. The crystalline precipitates were collected by filtration, and then washed with acetone. 3.10 g of DL-methionine hydrochloride were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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D-methionine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.